molecular formula C14H18N4S B2583093 4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 721893-55-6

4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2583093
CAS No.: 721893-55-6
M. Wt: 274.39
InChI Key: PUJQPRBCIATNGV-UHFFFAOYSA-N
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Description

Introduction to 4-(2-Methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This compound is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and a 2-methylcyclohexyl group at position 4, alongside a thiol (-SH) moiety at position 3. This compound exemplifies the structural diversity of triazole derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile reactivity and biological activity. Below is a detailed analysis of its chemical identity, historical context, and significance in research.

Chemical Identity and Nomenclature

1.1.1 Structural Description
The compound features a five-membered 1,2,4-triazole ring with three nitrogen atoms. The substituents include:

  • Position 4 : A 2-methylcyclohexyl group (cyclohexyl ring with a methyl branch at carbon 2).
  • Position 5 : A pyridin-3-yl group (pyridine ring attached via its third carbon atom).
  • Position 3 : A thiol (-SH) group.

The numbering follows IUPAC conventions for triazoles, where the nitrogen atoms occupy positions 1, 2, and 4.

1.1.2 IUPAC Name
The systematic name is This compound . Synonyms include:

  • 4-(2-Methylcyclohexyl)-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione (PubChem CID: 3771607).
  • 4-(2-Methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione.

1.1.3 Molecular Formula and Weight

  • Molecular Formula : $$ \text{C}{14}\text{H}{18}\text{N}_4\text{S} $$
  • Molecular Weight : 274.39 g/mol.

1.1.4 Key Identifiers

Identifier Value Source
CAS Number 721893-55-6
PubChem CID 3771607
SMILES CC1CCCCC1N2C(=NNC2=S)C3=CN=CC=C3
InChI Key PUJQPRBCIATNGV-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

1.2.1 Origins of Triazole Chemistry
The 1,2,4-triazole scaffold was first synthesized in 1885 by Bladin. Early methods included cyclization of formamide derivatives or condensation of hydrazides with carbonyl compounds. The Einhorn-Brunner reaction (1905) and Pellizzari reaction (1911) established foundational routes for triazole synthesis.

1.2.2 Evolution of Thiol-Containing Triazoles
Thiol-substituted triazoles emerged as key intermediates in coordination chemistry and medicinal synthesis. The triazole-thiol group enables metal chelation and redox reactions, properties exploited in drug design. For example, 4-amino-1,2,4-triazole-3-thiol derivatives have been cyclized with aromatic carboxylic acids to form triazolo-thiadiazoles with antimicrobial activity.

1.2.3 Modern Synthesis Trends
Contemporary methods for triazole-thiol synthesis often involve:

  • Cyclization of Thiosemicarbazides : Reaction of arylthiosemicarbazides with hydrazine hydrate under alkaline conditions.
  • Functional Group Interconversion : Oxidation/reduction of thione-thiol tautomers.
  • Cross-Coupling Reactions : Introduction of aryl or alkyl groups via Suzuki-Miyaura or Ullmann couplings.

Significance in Medicinal and Organic Chemistry Research

1.3.1 Pharmacological Potential
Triazole derivatives are privileged scaffolds in drug discovery, with applications spanning antifungal (e.g., fluconazole, voriconazole), anticancer, and antimicrobial agents. The pyridin-3-yl group enhances solubility and targets ligand-protein interactions, while the 2-methylcyclohexyl moiety may modulate hydrophobic interactions.

1.3.2 Coordination Chemistry
The thiol group acts as a ligand for transition metals (e.g., Cu, Zn), enabling the synthesis of coordination polymers or metal-organic frameworks (MOFs). For example, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol has been used to encapsulate ZnO nanorods for surface modification.

1.3.3 Synthetic Versatility
The compound’s structure permits further functionalization:

  • Schiff Base Formation : Condensation with aldehydes to generate imine-linked derivatives.
  • Cyclization Reactions : Reaction with thioglycolic acid to form triazolo-thiadiazoles.
  • Metal Complexation : Coordination with metal ions to enhance catalytic or optical properties.

1.3.4 Comparative Analysis with Related Derivatives

Compound Substituents Key Application
4-(2-Methylcyclohexyl)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol m-Tolyl, 2-methylcyclohexyl Antimicrobial studies
4-Allyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Allyl, pyridin-3-yl Coordination chemistry
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol 4-Pyridyl MOF synthesis

Properties

IUPAC Name

4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h4,6,8-10,12H,2-3,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJQPRBCIATNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322720
Record name 4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721893-55-6
Record name 4-(2-methylcyclohexyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then reacted with pyridine-3-carboxylic acid hydrazide to yield the triazole ring. The thiol group is introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity
  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Compound 16) This analog demonstrated potent inhibition of MERS-CoV helicase nsp13 in molecular docking studies. The iodophenyl and hydrazinyl groups likely enhance binding affinity through halogen bonding and hydrogen bonding, respectively .
Anticancer Activity
  • (E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol Metal Complexes These Schiff base complexes showed moderate to significant inhibition of MCF-7 and Hep-G2 cancer cell lines. The thiophene and pyridinyl groups facilitate metal coordination, enhancing cytotoxic effects . Comparison: The target compound’s pyridin-3-yl group could similarly coordinate metals, but the bulky 2-methylcyclohexyl group might sterically hinder complex formation, reducing efficacy.

Substituent Effects on Physical and Chemical Properties

Lipophilicity and Solubility
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol The ethoxy and methoxy groups increase solubility in polar solvents like DMF due to their electron-donating nature .
Corrosion Inhibition
  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD)
    TRD exhibited 85% inhibition efficiency for zinc in HCl, attributed to thiol group adsorption on metal surfaces .
    Comparison : The target compound’s thiol group may similarly adsorb, but the pyridinyl and 2-methylcyclohexyl groups could alter electron density, affecting performance.
Antioxidant Activity
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
    These compounds showed moderate DPPH radical scavenging activity (40–60%), linked to the thiol and aromatic systems .
    Comparison : The target compound’s pyridinyl group may enhance radical stabilization, though the bulky cyclohexyl group could limit accessibility to reactive species.

Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Name Key Substituents Biological Activity/Application Key Finding Reference
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-triazole-3-thiol Iodophenyl, hydrazinyl Antiviral (MERS-CoV helicase inhibitor) Potent binding to nsp13 active site (in silico)
(E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-triazole-3-thiol Pyridinyl, thiophene Anticancer (MCF-7, Hep-G2 inhibition) Metal complexes show 50–70% cell line inhibition
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-triazole-3-thiol Ethoxyphenyl, methoxyphenyl Synthetic intermediate High solubility in DMF; used in cesium salt formation
5-[4-(Methylthio)benzyl]-triazole-3-thiol (TRD) Methylthiobenzyl Corrosion inhibitor (zinc in HCl) 85% inhibition efficiency at 1 mM

Table 2: Substituent Effects on Key Properties

Substituent Type Example Compound Impact on Properties
Halogenated (e.g., Iodophenyl) Compound 16 Enhances antiviral activity via halogen bonding; increases molecular weight.
Heteroaromatic (e.g., Pyridinyl) Target compound Improves π-π stacking and metal coordination; may reduce solubility.
Alkyl/Alicyclic (e.g., 2-Methylcyclohexyl) Target compound Increases lipophilicity and steric bulk; potentially limits synthetic yields.
Electron-donating (e.g., Methoxy) Ligand 54 Enhances solubility in polar solvents; moderates electronic effects.

Biological Activity

4-(2-Methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 721893-55-6) is a novel compound within the triazole family, known for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4S, with a molecular weight of 274.38 g/mol. The structure features a triazole ring that is pivotal in its biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-triazole derivatives, including the compound . The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
Melanoma (IGR39)22.41Induces apoptosis via caspase activation
Triple-negative breast cancer (MDA-MB-231)>100Selective cytotoxicity observed
Pancreatic carcinoma (Panc-1)34.34Inhibits cell migration and promotes apoptosis

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound demonstrated significant selectivity towards cancer cells. The MTT assay revealed that this compound was particularly effective against melanoma cells, showing a notable increase in caspase 9 expression, which is indicative of apoptosis induction .

Antimicrobial Activity

The triazole scaffold is also recognized for its antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains and fungi. While specific data for this compound's antimicrobial activity is limited, related triazole derivatives have shown promising results in inhibiting microbial growth through interference with cell wall synthesis and metabolic pathways.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives exhibit various other pharmacological activities:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.
  • Hypoglycemic Effects : Certain triazoles have been reported to lower blood sugar levels in diabetic models.
  • Neuroprotective Properties : Research indicates potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodology : The compound is typically synthesized via condensation reactions. For example:

  • Step 1 : React 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-methylcyclohexyl aldehyde in methanol under reflux (60–70°C) for 6–8 hours .
  • Step 2 : Purify the crude product via silica gel column chromatography using a hexane:ethyl acetate (75:25 v/v) gradient. Yield optimization requires precise stoichiometric control (1:1 molar ratio) and inert atmosphere conditions .
  • Alternative route : S-alkylation of the triazole-thiol precursor with 2-methylcyclohexyl halides in methanol using NaOH as a base .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Key methods :

  • ¹H/¹³C NMR : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm), methylcyclohexyl protons (δ 1.0–2.5 ppm), and triazole-thiol sulfur (δ ~160 ppm in ¹³C) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 317.2 for C₁₄H₁₈N₄S) and rule out side products .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Protocol :

  • Target selection : Use protein databases (e.g., PDB) to identify enzymes (e.g., viral helicases, kinases). For example, MERS-CoV helicase (PDB: 5WWP) .
  • Docking software : Employ AutoDock Vina or Schrödinger Suite. Generate 30 ligand conformations, prioritize low binding energy (<−7.0 kcal/mol) and hydrogen bonding with active-site residues (e.g., Lys288, Asp536 in helicases) .
  • Validation : Compare docking scores with known inhibitors (e.g., IC₅₀ < 1 µM for triazole derivatives in ATPase assays) .

Q. What in vitro assays evaluate its enzyme inhibitory potential?

  • ATPase inhibition assay :

  • Procedure : Incubate the compound (0.1–10 µM) with helicase enzyme and ATP. Measure free phosphate via malachite green assay. Calculate IC₅₀ using nonlinear regression .
  • Data interpretation : Substituents like halogen atoms (Cl, I) enhance inhibition (e.g., IC₅₀ = 0.47–0.51 µM for 4-iodo/chloro derivatives) .
    • Alpha-glucosidase/alpha-amylase inhibition :
  • Use p-nitrophenyl glucopyranoside substrate; measure absorbance at 405 nm. IC₅₀ values < 50 µM suggest antidiabetic potential .

Q. How are in silico and in vivo toxicity profiles assessed?

  • In silico :

  • ADME prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .
  • Toxicity endpoints : ProTox-II predicts hepatotoxicity and LD₅₀ (e.g., >500 mg/kg in rodents) .
    • In vivo (acute toxicity) :
  • Administer escalating doses (10–1000 mg/kg) to rodents. Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT, AST) over 14 days .

Q. What strategies optimize substituents for enhanced bioactivity?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups : Halogens (Cl, I) at para positions improve enzyme binding (e.g., 4-iodophenyl derivative IC₅₀ = 0.47 µM vs. 4.0 µM for bromo) .
  • Hydrophobic substituents : 2-Methylcyclohexyl enhances membrane permeability (logP ~3.5) .
    • Synthetic modifications :
  • Introduce sulfonamide or Mannich bases to modulate solubility and target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(2-methylcyclohexyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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